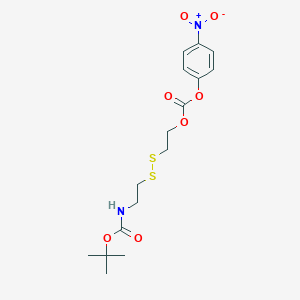![molecular formula C12H9N3 B6292180 8-Phenylimidazo[1,2-a]pyrazine; 95% CAS No. 155653-55-7](/img/structure/B6292180.png)
8-Phenylimidazo[1,2-a]pyrazine; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Phenylimidazo[1,2-a]pyrazine is a chemical compound that belongs to the class of imidazo[1,2-a]pyrazines . It acts as a versatile scaffold in organic synthesis and drug development .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrazines has been a subject of interest in recent years due to their potential applications in various fields . The synthetic methods for these compounds are mainly based on the pattern and position of the substitution .Molecular Structure Analysis
The molecular structure of 8-Phenylimidazo[1,2-a]pyrazine is characterized by the presence of a phenyl group at the 8-position of the imidazo[1,2-a]pyrazine core . This core structure is a fused ring system containing an imidazole ring and a pyrazine ring .Chemical Reactions Analysis
Imidazo[1,2-a]pyrazines, including 8-Phenylimidazo[1,2-a]pyrazine, exhibit a range of reactivities due to their unique structural features . The reactivity of these compounds can be influenced by the pattern and position of the substitution .Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
8-Phenylimidazo[1,2-a]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit cyclin-dependent kinase 9 (CDK9), an enzyme involved in gene transcription and cell cycle progression . This inhibition is achieved through binding interactions with the enzyme, leading to a decrease in its activity. Additionally, 8-Phenylimidazo[1,2-a]pyrazine has been found to interact with protease enzymes, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of 8-Phenylimidazo[1,2-a]pyrazine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has demonstrated cytotoxic effects on breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K652) cell lines . These effects are primarily due to its ability to inhibit CDK9, leading to disrupted cell cycle progression and apoptosis. Furthermore, 8-Phenylimidazo[1,2-a]pyrazine has shown antiviral activity against human coronavirus 229E, indicating its potential in antiviral therapies .
Molecular Mechanism
At the molecular level, 8-Phenylimidazo[1,2-a]pyrazine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK9, inhibiting its kinase activity and subsequently affecting gene transcription . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site. Additionally, 8-Phenylimidazo[1,2-a]pyrazine interacts with protease enzymes, forming hydrogen bonds and hydrophobic interactions that inhibit their activity . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Phenylimidazo[1,2-a]pyrazine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 8-Phenylimidazo[1,2-a]pyrazine remains stable under standard laboratory conditions, maintaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, may lead to its degradation, reducing its efficacy . Long-term studies have also indicated that the compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 8-Phenylimidazo[1,2-a]pyrazine vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
8-Phenylimidazo[1,2-a]pyrazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism leads to the formation of active metabolites that contribute to its biological activity. Additionally, 8-Phenylimidazo[1,2-a]pyrazine affects metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes .
Transport and Distribution
The transport and distribution of 8-Phenylimidazo[1,2-a]pyrazine within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it binds to intracellular proteins, facilitating its distribution to various cellular compartments . This transport and distribution are crucial for the compound’s biological activity, as they determine its localization and accumulation within target tissues .
Subcellular Localization
8-Phenylimidazo[1,2-a]pyrazine exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can translocate to the nucleus, where it affects gene transcription and other nuclear processes . The subcellular localization of 8-Phenylimidazo[1,2-a]pyrazine is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
8-phenylimidazo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-12-14-7-9-15(12)8-6-13-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNHJWWYANDCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN3C2=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B6292097.png)













